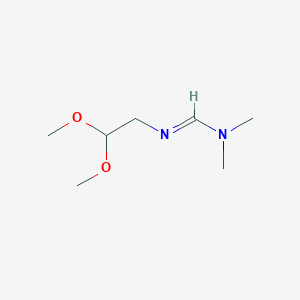
(E)-N'-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyethyl group and a dimethylmethenimidamide moiety
Preparation Methods
The synthesis of (E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2,2-dimethoxyethylamine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
This compound has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers explore its potential therapeutic applications, such as drug development. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(E)-N’-(2,2-Dimethoxyethyl)-N,N-dimethylmethenimidamide can be compared with other similar compounds, such as (E)-(2,2-dimethoxyethyl)(phenylmethylidene)amine and (E)-(2,2-dimethoxyethyl)[(3-methoxyphenyl)methylidene]amine. These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
CAS No. |
2055119-86-1 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)6-8-5-7(10-3)11-4/h6-7H,5H2,1-4H3 |
InChI Key |
LSTHYBRQJUNCEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















